2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione
Description
Properties
CAS No. |
153037-59-3 |
|---|---|
Molecular Formula |
C25H33N3O4S |
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2,3-di(piperidin-1-yl)-6-piperidin-1-ylsulfonylnaphthalene-1,4-dione |
InChI |
InChI=1S/C25H33N3O4S/c29-24-20-11-10-19(33(31,32)28-16-8-3-9-17-28)18-21(20)25(30)23(27-14-6-2-7-15-27)22(24)26-12-4-1-5-13-26/h10-11,18H,1-9,12-17H2 |
InChI Key |
ZHGSBKOGXBGVET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)N4CCCCC4)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” typically involves multi-step organic reactions. A common route may include:
Naphthalene Derivative Preparation: Starting with a naphthalene derivative, such as 1,4-naphthoquinone.
Piperidinyl Substitution: Introducing piperidinyl groups through nucleophilic substitution reactions.
Sulfonylation: Adding the piperidinylsulfonyl group via sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
“2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the quinone structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of bases or acids to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development.
Materials Science: In the design of organic electronic materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related naphthalene-1,4-dione derivatives, focusing on substituents, synthesis yields, physical properties, and biological activities:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The piperidinyl groups in C3 (2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione) contribute to its spore germination inhibition in Bacillus cereus by disrupting cell wall synthesis or membrane integrity . The target compound’s additional piperidinyl and sulfonyl groups may enhance binding affinity to microbial targets (e.g., MurD ligase) but could introduce steric hindrance .
Synthetic Challenges :
- Multi-step substitutions (e.g., introducing three piperidinyl groups) likely reduce synthetic efficiency compared to simpler derivatives. For instance, compound 6b (79.1% yield) requires only a single substitution step with 4-fluorobenzenethiol, whereas the target compound may necessitate sequential reactions or protective-group strategies .
Thermal and Spectral Properties: Melting points for naphthoquinone derivatives correlate with molecular symmetry and substituent bulk. The target compound’s high piperidinyl content may elevate its melting point beyond that of 4e (140–142°C) or 6b (175–177°C), assuming similar crystallinity .
cereus), with added sulfonyl interactions possibly delaying resistance development . Compared to pyrimidine-2,4-dione derivatives (e.g., the anti-mycobacterial compound in ), naphthalene-1,4-diones exhibit broader redox activity, which could enhance cytotoxicity in cancer cells .
Biological Activity
2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potentials, supported by data tables and case studies.
Synthesis
The synthesis of 2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione typically involves multi-step reactions starting from naphthalene derivatives. The process includes the introduction of piperidine and sulfonyl groups through electrophilic substitution reactions. The synthetic pathway can be summarized as follows:
- Formation of Naphthalene Derivative : Naphthalene is functionalized to introduce reactive sites.
- Piperidine Substitution : Piperidine rings are added via nucleophilic substitution.
- Sulfonyl Group Introduction : Sulfonyl groups are incorporated to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine moieties enhance binding affinity, while the naphthalene core provides a hydrophobic platform that facilitates interactions with lipid membranes.
Biological Activity Overview
The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of key findings from recent studies:
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of microbial cell membranes | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 2,3-Di(piperidin-1-yl)-6-(piperidin-1-ylsulfonyl)naphthalene-1,4-dione against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results showed significant activity against resistant strains of Staphylococcus aureus and Candida auris, with MIC values ranging from 0.5 to 2 µg/mL.
Anticancer Properties
In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Flow cytometry analysis indicated that treatment with the compound leads to cell cycle arrest at the S-phase and increased markers for apoptosis such as Annexin V positivity.
Research Findings
Recent research highlights the compound's potential in various therapeutic areas:
- Antimicrobial Studies : The compound showed effective antifungal activity against Candida auris, disrupting its plasma membrane integrity and leading to cell death through apoptosis mechanisms .
- Anticancer Research : Studies indicated that the compound could inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Anti-inflammatory Effects : In vitro assays revealed that it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
